
Dimethyl (2R)-2-fluorobutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2R)-2-fluorosuccinate is an organic compound that belongs to the class of fluorinated esters. It is characterized by the presence of a fluorine atom attached to the second carbon of the succinate backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl (2R)-2-fluorosuccinate can be synthesized through several methods. One common approach involves the fluorination of dimethyl succinate. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of dimethyl (2R)-2-fluorosuccinate may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Dimethyl (2R)-2-fluorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form dimethyl (2R)-2-hydroxysuccinate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.
Major Products:
Nucleophilic Substitution: Various substituted succinates depending on the nucleophile used.
Hydrolysis: Succinic acid and its derivatives.
Reduction: Dimethyl (2R)-2-hydroxysuccinate.
科学的研究の応用
Dimethyl (2R)-2-fluorosuccinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a probe in biochemical assays due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of dimethyl (2R)-2-fluorosuccinate involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes and receptors. In biochemical assays, the compound can act as a substrate or inhibitor, depending on the specific target and reaction conditions.
類似化合物との比較
Dimethyl succinate: Lacks the fluorine atom, resulting in different reactivity and applications.
Dimethyl (2R)-2-chlorosuccinate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
Dimethyl (2R)-2-bromosuccinate: Similar to the chlorinated derivative but with a bromine atom, which further alters its properties.
Uniqueness: Dimethyl (2R)-2-fluorosuccinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various fields of research and industry.
特性
CAS番号 |
76003-45-7 |
|---|---|
分子式 |
C6H9FO4 |
分子量 |
164.13 g/mol |
IUPAC名 |
dimethyl (2R)-2-fluorobutanedioate |
InChI |
InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
PXKPHERWNIYQNN-SCSAIBSYSA-N |
異性体SMILES |
COC(=O)C[C@H](C(=O)OC)F |
正規SMILES |
COC(=O)CC(C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


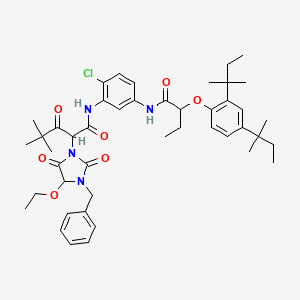
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)

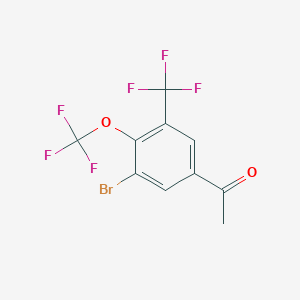
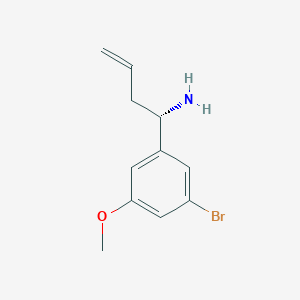

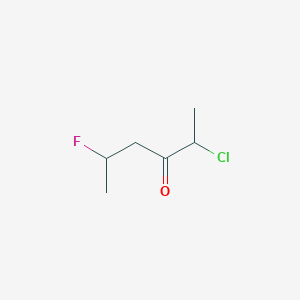
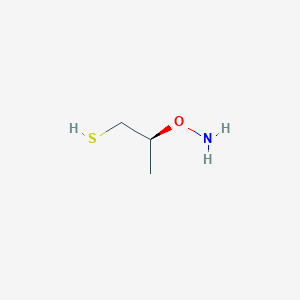


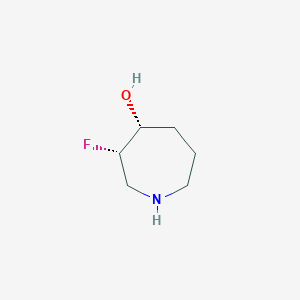

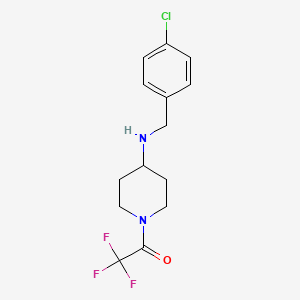
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
